Vinyl acrylate is a clear, colorless liquid with a pungent odor. It is a difunctional monomer, containing both a vinyl group and an acrylate group, making it highly reactive. [] Vinyl acrylate is classified as an acrylate ester due to the presence of the acrylate functional group (CH2=CHCOO-). [] Its unique structure and reactivity make it a valuable building block in polymer chemistry, particularly in the synthesis of various polymers and copolymers with tailored properties. [, , , ]
Vinyl acrylate is a chemical compound that belongs to the family of acrylic esters. It is primarily used in the production of polymers and copolymers due to its reactive double bond, which allows for various polymerization processes. Vinyl acrylate is classified as an alkyl acrylate, characterized by the presence of a vinyl group (–CH=CH2) attached to an acrylate functional group. It is commonly utilized in coatings, adhesives, and sealants due to its favorable properties such as flexibility, adhesion, and resistance to weathering.
Vinyl acrylate can be synthesized from the reaction of acrylic acid with vinyl acetate. Its classification falls under the category of acrylic monomers, which are pivotal in the manufacture of various polymeric materials. Its structure can be represented as follows:
The synthesis of vinyl acrylate typically involves several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high conversion rates and product purity. For example, a study reported achieving over 99% purity through vacuum distillation methods after polymerization reactions .
Vinyl acrylate participates in various chemical reactions:
Real-time Fourier Transform Infrared Spectroscopy (FTIR) has been employed to monitor these reactions dynamically, allowing researchers to analyze conversion rates and identify kinetic profiles for both acrylate and vinyl groups during polymerization .
The mechanism of action for vinyl acrylate primarily involves:
Data indicate that during copolymerization, the reactivity ratios differ significantly between vinyl and acrylate groups, leading to distinct polymerization kinetics .
Relevant data from studies show that vinyl acrylate exhibits significant differences in polymerization rates compared to other acrylics due to its unique structure .
Vinyl acrylate is widely used in various scientific applications:
Vinyl acrylate (VA) undergoes radical polymerization to form high-molecular-weight polymers with tunable architectures. The ethylene vapor phase method—the primary industrial synthesis route for vinyl acetate—co-produces VA as a byproduct through the reaction of acrylic acid with ethylene [7]. This process occurs under Pd-based catalysis at 150–200°C, where VA formation competes with vinyl acetate via kinetic pathways sensitive to oxygen levels and feedstock impurities (e.g., propylene). Molecular dynamics simulations reveal that VA’s dual vinyl groups exhibit divergent reactivity: the acrylate moiety polymerizes 5–8× faster than the vinyl ether group due to resonance stabilization of the radical intermediate [1] [7]. This disparity enables gradient copolymer synthesis when VA is copolymerized with monomers like methyl methacrylate (MMA), yielding materials with glass transition temperatures (Tg) adjustable from −20°C to 80°C [1].
Table 1: Copolymerization Kinetics of Vinyl Acrylate with Common Monomers
Comonomer | Reactivity Ratio (r₁) | Tg Range (°C) | Applications |
---|---|---|---|
Methyl methacrylate | 0.85 ± 0.05 | 35–80 | Coatings, adhesives |
Styrene | 0.92 ± 0.07 | 25–75 | Thermoplastics |
Butyl acrylate | 0.45 ± 0.03 | −20–30 | Elastomers |
Thiol-ene reactions provide a versatile route to crosslink VA without oxygen inhibition. Multifunctional thiols (e.g., pentaerythritol tetra(3-mercaptopropionate), PETMP) react with VA’s ene groups via radical-mediated or Michael-type additions, forming networks with <95% conversion in minutes [3] [8]. This orthogonality allows sequential curing: vinyl acrylate-functionalized polyurethane acrylates (VFPUAs) first undergo acrylate homopolymerization, followed by thiol-ene crosslinking to introduce pendent vinyl groups for secondary modification [3]. The step-growth mechanism reduces shrinkage stress by 40% compared to pure acrylate systems, making VA-thiol networks ideal for precision applications like 3D-printed biomedical scaffolds. Swelling ratios in these networks can be modulated from 20% to 200% by varying thiol-ene stoichiometry [3] [8].
VA derivatives undergo auto-initiation under UV irradiation (λ = 250–350 nm) due to n→π* transitions in the acrylate carbonyl group. This generates radicals via Norrish Type I cleavage, eliminating the need for exogenous photoinitiators [3] [9]. In metal-organic framework (MOF)-confined polymerizations (e.g., within [In(OH)(bdc)]n nanochannels), this mechanism enables spatially controlled duplex polymer synthesis with narrow dispersity (Đ = 1.74) [5]. Oxygen minimally inhibits the reaction, as evidenced by FT-IR studies showing >90% C=C consumption in air. Temporal control is achievable using visible light (456 nm) with Ir(ppy)3 catalysts, enabling spatiotemporal patterning of VA hydrogels for tissue engineering [5] [8].
Cyclization dominates VA polymerization under high-dilution or confined conditions. In MOF templates (pore diameter: 1.7 nm), VA and ethylene glycol dimethacrylate (EDMA) form double-stranded poly(vinyl acrylate) via intramolecular crosslinking, evidenced by atomic force microscopy showing rope-like nanostructures [5]. Conversely, solution-phase polymerization favors linear chains due to reduced chain proximity. Cyclization efficiency depends on VA concentration:
Table 2: Influence of Reaction Conditions on VA Polymer Topology
Condition | Linear Polymer Yield | Cyclic Polymer Yield | Key Characterization Method |
---|---|---|---|
Bulk polymerization | 92% | 8% | SEC-MALLS |
MOF confinement | 40% | 60% | AFM, PXRD |
High dilution (0.1 M) | 35% | 65% | MALDI-TOF |
Post-polymerization modification (PPM) leverages VA’s active ester derivatives for functional diversification. Poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (PHFIPA)—a VA analog—undergoes efficient transesterification with butanol (98% conversion in 12 h) or aminolysis with amines, yielding polyacrylates/polyacrylamides without backbone degradation [5]. Similarly, poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), synthesized via RAFT polymerization, couples with nucleophiles like doxorubicin or camptothecin for drug delivery [6]. Thiol-ene "grafting-to" approaches modify pendent vinyl groups in VFPUAs, with fluorinated thiols introducing hydrophobic segments (water contact angles >110°) [3]. Degradable linkages are incorporated using disulfide-containing diamines, enabling redox-responsive cleavage in PVDMA conjugates (80% drug release in 10 mM glutathione) [6] [8].
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